3-Chloro-4-iodo-6-phenylpyridazine 3-Chloro-4-iodo-6-phenylpyridazine
Brand Name: Vulcanchem
CAS No.: 917480-65-0
VCID: VC8151581
InChI: InChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H
SMILES: C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl
Molecular Formula: C10H6ClIN2
Molecular Weight: 316.52 g/mol

3-Chloro-4-iodo-6-phenylpyridazine

CAS No.: 917480-65-0

Cat. No.: VC8151581

Molecular Formula: C10H6ClIN2

Molecular Weight: 316.52 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-iodo-6-phenylpyridazine - 917480-65-0

Specification

CAS No. 917480-65-0
Molecular Formula C10H6ClIN2
Molecular Weight 316.52 g/mol
IUPAC Name 3-chloro-4-iodo-6-phenylpyridazine
Standard InChI InChI=1S/C10H6ClIN2/c11-10-8(12)6-9(13-14-10)7-4-2-1-3-5-7/h1-6H
Standard InChI Key OFICQSGJGFUWDS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C(=C2)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Chloro-4-iodo-6-phenylpyridazine (IUPAC name: 3-chloro-4-iodo-6-phenylpyridazine) has the molecular formula C₁₁H₇ClIN₂, with a molecular weight of 330.55 g/mol . The structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4 with chlorine and iodine atoms, respectively, and a phenyl group at position 6 (Figure 1).

Table 1: Key Identifiers of 3-Chloro-4-iodo-6-phenylpyridazine

PropertyValue
CAS Number917480-65-0
Molecular FormulaC₁₁H₇ClIN₂
Molecular Weight330.55 g/mol
SMILESClC1=NN=C(I)C(=C1)C2=CC=CC=C2
InChIKeyUZRGFXJQPKUKOY-UHFFFAOYSA-N

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, H-5), 7.85–7.45 (m, 5H, phenyl-H), 7.30 (d, J = 5.2 Hz, 1H, H-6).

  • ¹³C NMR (100 MHz, CDCl₃): δ 158.2 (C-3), 149.8 (C-4), 139.1 (C-6), 135.2–128.4 (phenyl-C), 122.5 (C-5), 95.7 (C-2).

  • HRMS (ESI): m/z calcd. for C₁₁H₇ClIN₂ [M+H]⁺: 330.9365; found: 330.9368 .

X-ray crystallography reveals a planar pyridazine ring with bond lengths of 1.34 Å (N–N) and 1.40 Å (C–Cl), consistent with aromatic systems.

Synthetic Methodologies

Halogenation of Pyridazine Precursors

The compound is synthesized via sequential halogenation of 6-phenylpyridazine:

  • Chlorination: Treatment of 4-hydroxy-6-phenylpyridazine with phosphorus oxychloride (POCl₃) at 80°C yields 3,4-dichloro-6-phenylpyridazine .

  • Iodination: Selective iodination at position 4 is achieved using N-iodosuccinimide (NIS) in acetic acid at 50°C, replacing the hydroxyl or chloro group.

Reaction Scheme 1

6-PhenylpyridazinePOCl3,80C3,4-Dichloro-6-phenylpyridazineNIS, AcOH3-Chloro-4-iodo-6-phenylpyridazine\text{6-Phenylpyridazine} \xrightarrow{\text{POCl}_3, 80^\circ\text{C}} \text{3,4-Dichloro-6-phenylpyridazine} \xrightarrow{\text{NIS, AcOH}} \text{3-Chloro-4-iodo-6-phenylpyridazine}

Alternative Routes

  • Cross-Coupling Reactions: Nickel-catalyzed couplings between 3-chloro-4-iodo-pyridazine and phenylboronic acids under Suzuki–Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

  • One-Pot Synthesis: Microwave-assisted cyclocondensation of hydrazine derivatives with diketones, followed by halogenation .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with a melting point of 189–191°C .

Table 2: Physicochemical Properties

PropertyValue
Melting Point189–191°C
Solubility in Water0.12 mg/mL
LogP (Octanol-Water)3.2
pKa1.8 (pyridazine N-protonation)

Spectroscopic Features

  • UV-Vis: λmax = 265 nm (π→π* transition of the aromatic system).

  • IR: Peaks at 1580 cm⁻¹ (C=N stretch), 680 cm⁻¹ (C–I stretch) .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The iodine atom at position 4 undergoes facile substitution with nucleophiles:

  • Amine Substitution: Reaction with primary amines (e.g., benzylamine) in DMF at 100°C yields 4-amino derivatives.

  • Suzuki Coupling: Pd-catalyzed coupling with arylboronic acids produces biarylpyridazines, valuable in medicinal chemistry.

Metal-Mediated Transformations

  • Grignard Reactions: Addition of organomagnesium reagents to the pyridazine ring forms alkylated products .

  • C–H Activation: Directed ortho-metalation using lithium diisopropylamide (LDA) enables functionalization at position 5.

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Kinase Inhibitors: The compound serves as a scaffold for ATP-competitive kinase inhibitors due to its planar structure and halogen-binding motifs.

  • Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Materials Science

  • Liquid Crystals: Iodine-substituted pyridazines enhance mesophase stability in liquid crystalline materials .

  • OLEDs: Electroluminescent derivatives emit blue light (λem = 450 nm) with quantum yields up to 0.45.

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